
1,1,3,3-Tetramethyl-1,3-silagermetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetramethyl-1,3-silagermetane is an organosilicon compound characterized by the presence of silicon and germanium atoms within its molecular structure. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-Tetramethyl-1,3-silagermetane typically involves the reaction of tetramethylsilane with germanium tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves the following steps:
Reaction Setup: The reaction is set up in a dry, inert atmosphere, typically using a glove box or Schlenk line.
Reagents: Tetramethylsilane and germanium tetrachloride are used as starting materials.
Reaction Conditions: The reaction is carried out at a temperature range of 0-25°C, with continuous stirring to ensure complete mixing of the reagents.
Product Isolation: The product is isolated by distillation under reduced pressure to remove any unreacted starting materials and by-products.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes:
Large-Scale Reactors: Using large-scale reactors equipped with temperature and pressure control systems.
Automation: Implementing automated systems for reagent addition and product isolation to ensure consistency and safety.
Purification: Employing advanced purification techniques such as fractional distillation and recrystallization to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3,3-Tetramethyl-1,3-silagermetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silagermoxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silagermethanes.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted silagermetanes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; temperature range of 0-50°C.
Reduction: Lithium aluminum hydride; temperature range of -20 to 25°C.
Substitution: Halogens (e.g., chlorine, bromine); temperature range of 0-25°C.
Major Products Formed:
Oxidation: Silagermoxides.
Reduction: Silagermethanes.
Substitution: Substituted silagermetanes.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetramethyl-1,3-silagermetane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon and organogermanium compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological imaging and as a probe for studying silicon and germanium metabolism in living organisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as silicon-germanium alloys, which are used in semiconductor devices and optoelectronics.
Mecanismo De Acción
The mechanism by which 1,1,3,3-Tetramethyl-1,3-silagermetane exerts its effects involves interactions with molecular targets and pathways within cells. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in silicon and germanium metabolism.
Interact with DNA: Modulate gene expression by binding to DNA or interacting with transcription factors.
Affect Cellular Signaling: Influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparación Con Compuestos Similares
1,1,3,3-Tetramethyl-1,3-silagermetane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: This compound is used as a derivatizing agent and in semiconductor surface patterning.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Employed as a ligand in organometallic chemistry and as a homogeneous catalyst.
1,1,3,3-Tetramethylguanidine: Known for its strong basicity and used in organic synthesis as a base.
Uniqueness: this compound is unique due to the presence of both silicon and germanium atoms, which impart distinct chemical properties and reactivity compared to other organosilicon or organogermanium compounds.
Propiedades
Número CAS |
24329-47-3 |
|---|---|
Fórmula molecular |
C6H16GeSi |
Peso molecular |
188.91 g/mol |
Nombre IUPAC |
1,1,3,3-tetramethyl-1,3-silagermetane |
InChI |
InChI=1S/C6H16GeSi/c1-7(2)5-8(3,4)6-7/h5-6H2,1-4H3 |
Clave InChI |
MSDDLSMQYBZLJQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C[Ge](C1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


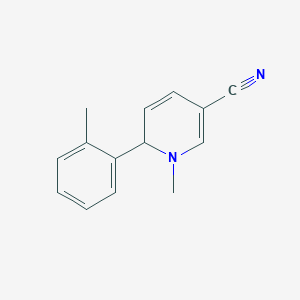
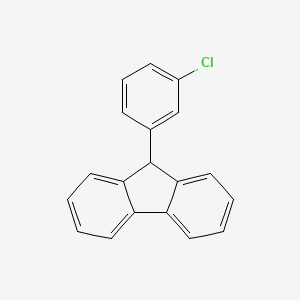
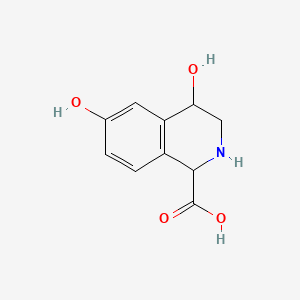
![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
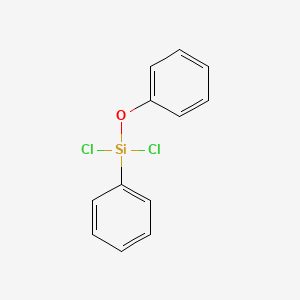
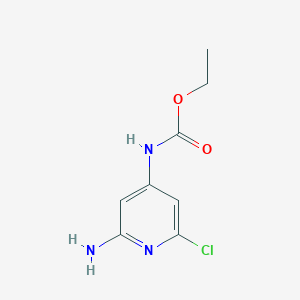

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)

